molecular formula C17H19ClFNO4S2 B4023682 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide

Cat. No. B4023682
M. Wt: 419.9 g/mol
InChI Key: CPYWRTFIGZKROL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide and its analogs typically involves multiple steps, including the formation of the benzenesulfonamide scaffold, introduction of substituents through various chemical reactions, and modifications to enhance the compound's properties. A study by Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs, indicating strategies for modifying the 3,4-dimethoxybenzenesulfonyl group to improve pharmacological properties (Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzenesulfonamide moiety, which is crucial for their biological activity. Detailed crystal structure analyses help in understanding the intermolecular interactions and the spatial arrangement of atoms, which are vital for the compound's reactivity and interaction with biological targets. For instance, Zhang et al. (2010) provided insights into the anticancer properties of a related compound through crystal structure analysis (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Chemical Reactions and Properties

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including substitutions and conjugation reactions, which modify its chemical properties for specific applications. The electrophilic and nucleophilic sites within the molecule dictate its reactivity towards different reagents. For example, Ding et al. (2014) discussed a Pd-catalyzed direct ortho-fluorination strategy, which could be relevant for modifying compounds within this class (Ding, Ye, Pu, Banpeng Cao, 2014).

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO4S2/c1-23-16-7-6-12(10-17(16)24-2)26(21,22)20-8-9-25-11-13-14(18)4-3-5-15(13)19/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYWRTFIGZKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide

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